bicyclo[10.1.0]trideca-4,8-diene-13-carboxylic acid
CAS No.:
Cat. No.: VC8910166
Molecular Formula: C14H20O2
Molecular Weight: 220.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H20O2 |
|---|---|
| Molecular Weight | 220.31 g/mol |
| IUPAC Name | (4Z,8E)-bicyclo[10.1.0]trideca-4,8-diene-13-carboxylic acid |
| Standard InChI | InChI=1S/C14H20O2/c15-14(16)13-11-9-7-5-3-1-2-4-6-8-10-12(11)13/h3-6,11-13H,1-2,7-10H2,(H,15,16)/b5-3-,6-4+ |
| Standard InChI Key | IOZRVTUKBUOZNP-CIIODKQPSA-N |
| Isomeric SMILES | C\1C/C=C\CCC2C(C2C(=O)O)CC/C=C1 |
| SMILES | C1CC=CCCC2C(C2C(=O)O)CCC=C1 |
| Canonical SMILES | C1CC=CCCC2C(C2C(=O)O)CCC=C1 |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound’s defining feature is its bicyclo[10.1.0]trideca-4,8-diene skeleton, which consists of two fused rings: a 10-membered ring and a 3-membered ring connected at specific positions. The strain introduced by the smaller ring influences both the compound’s reactivity and stability. The carboxylic acid group at position 13 enhances polarity, enabling hydrogen bonding and interactions with biological or synthetic targets .
Table 1: Key Physical and Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 220.31 g/mol |
| CAS Registry Number | 329912-79-0 |
| Storage Conditions | 2–7°C (refrigerated) |
| Hazard Classification | Warning (Achtung) |
The strained bicyclic system and electron-rich double bonds (at positions 4 and 8) create unique electronic environments, making the compound amenable to cycloaddition and functionalization reactions .
Synthesis and Industrial Production
Industrial Manufacturing Challenges
Industrial production faces hurdles in optimizing yield and purity due to the compound’s sensitivity to temperature and pH. Large-scale purification likely involves chromatographic techniques or recrystallization, though specific methodologies remain proprietary .
Chemical Reactivity and Functionalization
Oxidation and Reduction Pathways
The carboxylic acid group undergoes typical reactions such as esterification and amidation. For example, treatment with thionyl chloride () converts the acid to an acyl chloride, which can react with amines to form amides. The double bonds in the bicyclic system are susceptible to hydrogenation; using and a palladium catalyst would yield a saturated analog .
Derivatization Case Study: Amide Formation
A notable derivative, bicyclo[10.1.0]trideca-4,8-diene-13-carboxylic acid (3-nitrophenyl)-amide (PubChem CID: 5362804), demonstrates the compound’s utility in generating bioactive molecules. This derivative, with a molecular weight of 340.4 g/mol, highlights the parent acid’s role as a scaffold for designing enzyme inhibitors or receptor ligands .
Table 2: Representative Derivatives and Applications
| Derivative | Molecular Formula | Potential Application |
|---|---|---|
| (3-Nitrophenyl)-amide | Enzyme inhibition studies | |
| Methyl ester | Polymer precursors |
Applications and Research Directions
Pharmaceutical Intermediates
The carboxylic acid group and strained ring system make this compound a candidate for developing protease inhibitors or anti-inflammatory agents. Molecular docking studies could explore its affinity for targets like cyclooxygenase-2 (COX-2) or histone deacetylases (HDACs).
Material Science
The rigidity of the bicyclic framework suggests potential in synthesizing thermally stable polymers or ligands for metal-organic frameworks (MOFs). Research into copolymerization with ethylene or styrene derivatives could yield materials with novel mechanical properties.
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